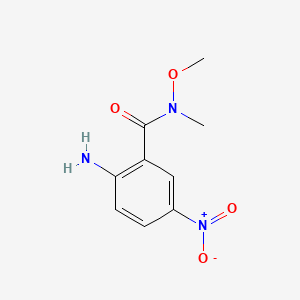

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-amino-N-methoxy-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-11(16-2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCSIBASAKKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652434 | |

| Record name | 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628300-35-6 | |

| Record name | 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a specialized Weinreb amide. This compound serves as a valuable intermediate in medicinal chemistry and drug development, primarily enabling the synthesis of complex ketones without the common issue of over-addition by organometallic reagents.[1][2] This document is intended for an audience of researchers, scientists, and professionals in organic synthesis and drug development, offering not just a methodology, but the scientific rationale behind the procedural choices.

Introduction and Strategic Importance

This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The utility of this functional group, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones.[2] The key to their success is the formation of a stable, chelated tetrahedral intermediate which resists the typical second nucleophilic addition, thus preventing the formation of tertiary alcohol byproducts.[1]

The presence of the 2-amino and 5-nitro substituents on the benzamide core makes this particular Weinreb amide an attractive building block for the synthesis of various heterocyclic compounds and substituted aromatic ketones, which are prevalent motifs in pharmacologically active molecules.

Synthetic Pathway Overview

The most direct and logical synthetic route to this compound is a single-step amide coupling reaction starting from the commercially available 2-Amino-5-nitrobenzoic acid and N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine.

Given the electronic nature of the starting material—specifically, the presence of an electron-donating amino group and an electron-withdrawing nitro group—standard peptide coupling reagents are well-suited for this purpose. These reagents are designed to work under mild conditions, which is crucial to avoid side reactions involving the sensitive functional groups on the aromatic ring.

Caption: Overall synthetic workflow for the target Weinreb amide.

Mechanistic Insights: The Role of Coupling Agents

The core of this synthesis is the activation of the carboxylic acid group of 2-Amino-5-nitrobenzoic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[3]

-

Activation with EDC: The carbodiimide, EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

-

Formation of the HOBt Ester: The O-acylisourea can be attacked by the nucleophilic N,O-dimethylhydroxylamine. However, for less reactive amines and to suppress side reactions like racemization (not a concern here, but a key feature of HOBt's utility), HOBt is added. It reacts with the O-acylisourea to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[3]

-

Nucleophilic Attack: The N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a non-nucleophilic base such as Diisopropylethylamine (DIPEA), then attacks the carbonyl carbon of the HOBt ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired Weinreb amide.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for Weinreb amide synthesis using peptide coupling reagents.[3]

4.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Notes |

| 2-Amino-5-nitrobenzoic acid | 182.13 | 616-79-5 | ≥98% | Starting Material |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 6638-79-5 | ≥98% | Amine Source |

| EDC Hydrochloride | 191.70 | 25952-53-8 | ≥98% | Coupling Agent |

| HOBt Hydrate | 153.14 | 123333-53-9 | ≥98% | Coupling Additive |

| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | ≥99% | Non-nucleophilic base |

| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | ≥99.8% | Reaction Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | For aqueous workup |

| Brine (Saturated aq. NaCl) | - | - | - | For aqueous workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | Drying Agent |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | HPLC | For extraction & chromatography |

| Hexanes | - | - | HPLC | For chromatography |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-5-nitrobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt hydrate (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the starting acid. Stir the resulting suspension at room temperature.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Stir for 10-15 minutes. The DIPEA serves to neutralize the hydrochloride salt of the hydroxylamine and the HOBt, as well as the acid formed during the reaction.

-

Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted starting acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound, which appears as a yellow solid, can be purified by flash column chromatography on silica gel.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected: 225.20 g/mol ).[5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) is a suitable starting point for method development.

-

Appearance: The purified compound is expected to be a yellow solid.[5]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Chemical Hazards:

-

EDC and HOBt: Are sensitizers and irritants. Avoid inhalation and skin contact.

-

DIPEA: Is a corrosive and flammable liquid.

-

DCM: Is a volatile solvent and a suspected carcinogen.

-

This compound: While specific toxicity data is limited, nitroaromatic and amino compounds should be handled with care as they can be irritants or toxic.[4]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 30-35 °C) may facilitate completion. Ensure all reagents, especially the solvent, are anhydrous, as water will consume the activated intermediate.

-

Low Yield: Poor yields can result from inefficient activation or loss during workup. Ensure the stoichiometry of the coupling agents and base is correct. During extraction, multiple back-extractions of the aqueous layers can help recover any dissolved product.

-

Purification Issues: The amino group can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this issue by neutralizing acidic sites on the silica.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.

- European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE (Patent No. EP 1704140 B1).

- Google Patents. (n.d.). CN108069901B - Novel rebamipide synthesis process.

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

- Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

- Serna, S., et al. (2016). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 21(9), 1184.

-

Wikipedia contributors. (2023, December 26). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

- Ye, B., & Cramer, N. (2014).

- Zhang, C., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6073-6076.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a substituted aromatic compound featuring several key functional groups that dictate its chemical behavior and potential utility. For the medicinal chemist and process scientist, the molecule presents a trifecta of reactive sites: an aromatic amine, a nitro group, and a Weinreb amide (N-methoxy-N-methylamide). The strategic importance of the Weinreb amide functionality cannot be overstated; it is a stable and reliable precursor for the synthesis of ketones via nucleophilic addition of organometallic reagents, avoiding the common over-addition that leads to tertiary alcohols. This attribute makes it a valuable intermediate in the construction of complex molecular architectures prevalent in pharmaceutical agents.

This guide provides a comprehensive analysis of the known physicochemical properties of this compound. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological choice. This document is designed to be a practical resource for researchers, enabling a thorough understanding and proficient handling of this versatile chemical intermediate.

Chemical Identity and Core Properties

A clear identification is the foundation of all subsequent chemical investigations. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[1] |

| CAS Number | 628300-35-6 | Pharmaffiliates[1] |

| Molecular Formula | C₉H₁₁N₃O₄ | Pharmaffiliates[1] |

| Molecular Weight | 225.20 g/mol | Pharmaffiliates[1] |

| Appearance | Yellow Solid | Pharmaffiliates[1] |

Physicochemical Characteristics

The following table summarizes the available and predicted physicochemical data for the title compound. It is critical to note that many of these values are computational predictions; therefore, experimental verification as outlined in Section 5 is strongly recommended for any GMP or GLP application.

| Property | Value | Notes | Source |

| Melting Point | No data available | Experimental determination is required. See Protocol 5.1. | Echemi[2] |

| Boiling Point | 484.5°C at 760 mmHg | Predicted value. | Echemi[2] |

| Density | 1.363 g/cm³ | Predicted value. | Echemi[2] |

| Flash Point | 246.8°C | Predicted value. | Echemi[2] |

| Solubility | No data available | Experimental determination is required. See Protocol 5.2. | Echemi[2] |

| pKa | No data available | The presence of the aniline-like amino group suggests a pKa in the low single digits for its conjugate acid. The amide is not significantly basic. | |

| Storage | 2-8°C, Refrigerator | Recommended for maintaining chemical stability. | Pharmaffiliates[1] |

Structural and Purity Verification Workflow

A self-validating workflow is essential to ensure the identity, structure, and purity of any research compound. The following multi-technique approach provides a comprehensive characterization.

Caption: A typical workflow for the analytical characterization of a novel compound.

Experimental Protocols for Key Physicochemical Properties

The following protocols describe standard, reliable methods for determining the essential physicochemical properties that are currently unreported for this compound.

Protocol: Determination of Melting Point

-

Causality: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.

-

Methodology:

-

Place a small, dry sample of the yellow solid into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15°C per minute for a rapid initial determination.

-

Observe the approximate melting temperature.

-

Repeat the measurement with a fresh sample, heating rapidly to within 20°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

Protocol: Determination of Solubility

-

Causality: Solubility data in both aqueous and organic solvents is critical for drug development (e.g., formulation, ADME studies) and for designing reaction and purification conditions. A systematic approach ensures reproducible and meaningful data.

-

Workflow Diagram:

Caption: A workflow for the qualitative determination of solubility.

-

Methodology (Quantitative):

-

Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibrate the vials on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration using a validated HPLC-UV method (see Protocol 5.3).

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol: Proposed HPLC Method for Purity Determination

-

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. The choice of a C18 reversed-phase column is effective for retaining moderately polar aromatic compounds. A gradient elution ensures that any impurities with different polarities are resolved from the main peak. UV detection is suitable due to the presence of the chromophoric nitro-aromatic system. This method is adapted from a validated protocol for the structurally similar compound 2-amino-5-nitrophenol[3].

-

Methodology:

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm and 340 nm (to capture different electronic transitions of the aromatic system).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Synthesis and Reactivity Insights

The presence of the N-methoxy-N-methylamide, or Weinreb amide, is the most synthetically significant feature of this molecule. This functional group is renowned for its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to cleanly produce ketones.[4] The reaction proceeds via a stable, chelated tetrahedral intermediate that collapses to the ketone upon acidic workup. This intermediate prevents the common secondary reaction of the ketone product to form a tertiary alcohol.[4]

The aromatic ring is subject to electrophilic aromatic substitution. The amino group is a powerful activating, ortho-, para-director, while the nitro and amide groups are deactivating, meta-directors. The positions ortho and para to the amino group are therefore the most activated sites for further functionalization.

Handling, Storage, and Safety

As a precautionary measure for any new chemical entity, proper handling and storage are paramount.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[1]

-

Stability: The compound's stability is not extensively documented, but storage as recommended should prevent degradation.[2]

References

-

Pharmaffiliates. This compound. [Link]

-

National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

Sources

theoretical properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a substituted aromatic compound featuring a unique combination of functional groups. The presence of an electron-donating amine, a strongly electron-withdrawing nitro group, and a versatile Weinreb amide moiety imparts a complex and fascinating electronic and chemical character to the molecule. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural characteristics, predicted spectroscopic behavior, electronic landscape, and synthetic utility. The causality behind its reactivity and theoretical properties is explored, grounded in established principles of organic chemistry and computational analysis.

Molecular Identity and Physicochemical Properties

This compound is a specialized organic compound that is not widely listed in commercial inventories, suggesting its primary role as a synthetic intermediate in research and development settings.[1] Its core structure is a benzamide, substituted with three key functional groups that dictate its overall properties.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | - |

| CAS Number | 628300-35-6 | [1] |

| Molecular Formula | C₉H₁₁N₃O₄ | Calculated |

| Molecular Weight | 225.20 g/mol | Calculated |

| Predicted Boiling Point | 484.5°C at 760 mmHg | [1] |

| Predicted Density | 1.363 g/cm³ | [1] |

| Appearance | Yellow Solid (Predicted) | [1] |

The structure combines a Weinreb amide, known for its controlled reactivity in C-C bond formation, with a nitroaniline scaffold, a common pharmacophore and synthetic precursor.[2][3]

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway & Methodologies

The synthesis of this molecule is not explicitly detailed in readily available literature. However, a logical and efficient pathway can be devised based on well-established synthetic transformations, particularly the formation of Weinreb amides from carboxylic acids.[4][5] The most direct precursor is 2-amino-5-nitrobenzoic acid.

Caption: Proposed two-step synthesis from 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a self-validating system as the formation of the acyl chloride and its subsequent reaction are standard, high-yielding transformations.

Step 1: Formation of 2-Amino-5-nitrobenzoyl Chloride

-

Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is a classic strategy to facilitate amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this purpose.

-

Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Formation of this compound

-

Rationale: The highly reactive acyl chloride is readily attacked by the nucleophilic N,O-dimethylhydroxylamine to form the stable Weinreb amide. Pyridine is used as a base to neutralize the HCl generated.[6]

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry DCM.

-

Cool the solution to 0 °C and add pyridine (2.2 eq) to liberate the free amine.

-

Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Step 1 in a minimal amount of dry DCM.

-

Slowly add the acyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the target molecule.

Theoretical Spectroscopic Properties

Direct experimental spectra for this compound are not publicly available. The following properties are predicted based on the analysis of its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the N-H, C=O, and N-O bonds. The high polarity of the N-O bonds in the nitro group results in characteristically intense peaks.[7]

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Key Characteristics |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Two distinct, sharp-to-medium bands. |

| Amide (C=O) | Stretch | 1650 - 1630 | Strong, sharp absorption. Lowered frequency due to resonance with the ring and amine. |

| Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | Very strong, sharp absorption.[8][9] |

| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Strong, sharp absorption.[8][9] |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1450 | Multiple medium-to-weak bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region will show a distinct splitting pattern due to the substitution. The chemical shifts are heavily influenced by the strong electron-donating amino group (shields, upfield shift) and the strong electron-withdrawing nitro group (deshields, downfield shift). Data from compounds like 2-Methyl-5-nitroaniline and 5-Nitrovanillin can be used for estimation.[10][11]

| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| Aromatic H (C6-H) | ~8.2 - 8.0 | d | ~2-3 | Ortho to the NO₂ group and meta to the NH₂; strongly deshielded. |

| Aromatic H (C4-H) | ~7.8 - 7.6 | dd | ~9 and ~2-3 | Ortho to the NO₂ and ortho to the amide; deshielded by both. |

| Aromatic H (C3-H) | ~6.8 - 6.6 | d | ~9 | Ortho to the NH₂ group; strongly shielded. |

| Amine (-NH₂) | ~5.0 - 4.0 | br s | - | Broad signal, exchangeable with D₂O. |

| N-OCH₃ | ~3.8 | s | - | Singlet for the methoxy group. |

| N-CH₃ | ~3.3 | s | - | Singlet for the N-methyl group. |

¹³C NMR: The aromatic carbon shifts will reflect the strong "push-pull" electronic nature of the substituents.

| Carbon Environment | Predicted Shift (δ, ppm) | Rationale |

| Amide (C=O) | 168 - 165 | Typical range for a benzamide carbonyl. |

| C2 (C-NH₂) | 150 - 145 | Shielded by the amino group. |

| C5 (C-NO₂) | 145 - 140 | Deshielded carbon attached to the nitro group. |

| Aromatic CHs | 130 - 110 | Complex region influenced by both substituents. |

| N-OCH₃ | 62 - 60 | Typical for a Weinreb amide methoxy carbon. |

| N-CH₃ | 35 - 32 | Typical for a Weinreb amide N-methyl carbon. |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The primary fragmentation pathway for benzamides involves the cleavage of the C-N bond to form a stable, resonance-stabilized benzoyl cation.[12][13]

-

Molecular Ion (M⁺): m/z = 225

-

Key Fragment: m/z = 180. This corresponds to the [M - N(O)CH₃]⁺ fragment, a common loss for Weinreb amides, or the 2-amino-5-nitrobenzoyl cation [M - N(OCH₃)CH₃]⁺.

-

Other Fragments: Further fragmentation of the benzoyl cation could lead to loss of CO (m/z = 152) and subsequent fragmentation of the substituted phenyl ring.

Electronic Properties and Reactivity

The theoretical properties of this molecule are dominated by the interplay of its three functional groups.

Substituent Effects on the Aromatic Ring

The aromatic ring experiences a powerful "push-pull" effect.

-

Amino Group (-NH₂): A strong activating group that donates electron density into the ring via resonance (+R effect), particularly at the ortho and para positions.[14]

-

Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).[15][16] This effect is most pronounced at the ortho and para positions, making the meta position the least deactivated.[14]

This electronic conflict makes the ring significantly polarized. The positions ortho and para to the amino group (C3, C6, and C1) are electron-rich, while the positions ortho and para to the nitro group (C4, C6, and C2) are electron-poor. This complex landscape dictates the regioselectivity of any further electrophilic aromatic substitution reactions. Computational studies on substituted anilines and nitrobenzenes confirm that the amino group's influence on the highest occupied molecular orbital (HOMO) is a primary driver for its directing effects.[17]

Reactivity of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) is a cornerstone of modern synthesis due to its unique and predictable reactivity.[2][3]

-

Reaction with Organometallics: Its primary utility is the reaction with organolithium or Grignard reagents to produce ketones in high yield.[18][19] This controlled reactivity stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack. The methoxy group acts as a chelating agent for the metal ion (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse and subsequent over-addition, a common problem with other acyl compounds like esters or acid chlorides.[2][19] The ketone is only liberated upon acidic aqueous workup.

-

Reduction to Aldehydes: Weinreb amides can be selectively reduced to aldehydes using mild hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures.[2][20] The chelated intermediate again prevents over-reduction to the alcohol.

Caption: Logical workflow of the Weinreb ketone synthesis mechanism.

Potential Applications in Drug Development & Research

Substituted benzamides are a well-established class of compounds with diverse pharmacological activities, including antipsychotic and antidepressant effects.[21] The specific combination of functional groups in this compound makes it a valuable intermediate:

-

Scaffold for Ketone Synthesis: As a Weinreb amide, it is an excellent precursor for synthesizing a library of complex ketones by reacting it with various organometallic reagents. These ketones can then serve as building blocks for more complex heterocyclic or polyfunctional molecules.

-

Precursor for Further Functionalization: The amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN). The nitro group can be selectively reduced to an amine, yielding a diamino-substituted scaffold. This diamine can then be used to construct heterocyclic rings like benzimidazoles, which are common in medicinal chemistry.

-

Fragment-Based Drug Discovery: The nitroaniline core is a recognized fragment in drug discovery. This molecule allows for the controlled and systematic elaboration of that core via the Weinreb amide handle, enabling structure-activity relationship (SAR) studies.

Conclusion

This compound represents a molecule with significant theoretical and practical potential in organic synthesis and medicinal chemistry. Its properties are defined by a fascinating interplay of electron-donating, electron-withdrawing, and synthetically versatile functional groups. The stability and predictable reactivity of the Weinreb amide moiety make it an ideal platform for the construction of complex molecular architectures, while the polarized nitroaniline ring offers numerous opportunities for further chemical modification. This guide provides a foundational understanding of its theoretical properties, offering researchers and developers a predictive framework for its application in advanced synthetic endeavors.

References

-

Weinreb, S. M.; Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

Chemistry The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzamide. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. organic-chemistry.org. [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. ucalgary.ca. [Link]

-

Sodano, F., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

-

ResearchGate. (n.d.). Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). organic-chemistry.org. [Link]

-

Amić, A., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. [Link]

-

Sibi, M. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. chem.libretexts.org. [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. spectroscopyonline.com. [Link]

-

ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. chemrxiv.org. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

-

RSC Publishing. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. pubs.rsc.org. [Link]

-

ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

-

MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. mdpi.com. [Link]

-

ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. pubs.acs.org. [Link]

-

Nahm, S., & Weinreb, S. M. (n.d.). N-methoxy-n-methylamides. csun.edu. [Link]

-

ResearchGate. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

-

SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. typeset.io. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. rsc.org. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. chem.libretexts.org. [Link]

-

Current Protocols in Chemical Biology. (n.d.). Weinreb Amides. currentprotocols.onlinelibrary.wiley.com. [Link]

-

ResearchGate. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]

-

Chegg.com. (2020). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. chegg.com. [Link]

-

National Institutes of Health. (n.d.). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. PMC. [Link]

- Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. inno-pharmchem.com. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. mdpi.com. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. chem.libretexts.org. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

-

National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. youtube.com. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). en.wikipedia.org. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Weinreb Ketone Synthesis [organic-chemistry.org]

- 20. Weinreb amides [pubsapp.acs.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Exploration, and Biological Evaluation of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Structural Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of the 2-aminobenzamide scaffold has garnered significant attention in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide delves into the largely unexplored chemical space of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide and its structural analogs. The presence of a nitro group, a known pharmacophore in various antimicrobial and anticancer agents, combined with the versatile N-methoxy-N-methylamide (Weinreb amide) functionality, presents a compelling case for the systematic investigation of this compound class. This document provides a comprehensive framework for the synthesis of the core scaffold, proposes strategies for the generation of analog libraries, and outlines detailed protocols for their biological evaluation, with a particular focus on oncology and infectious diseases. The insights and methodologies presented herein are intended to empower researchers to explore the therapeutic potential of these novel chemical entities.

Introduction: The Rationale for Investigating this compound Analogs

The 2-aminobenzamide core is a privileged scaffold in drug discovery, most notably recognized for its role in the development of histone deacetylase (HDAC) inhibitors.[1][2] The ortho-amino group can act as a key zinc-binding group in the active site of these enzymes.[2] Furthermore, the broader class of benzamide derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

The introduction of a nitro group at the 5-position of the benzamide ring is of particular interest. Nitroaromatic compounds are a well-established class of therapeutic agents, with their mechanism of action often involving bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.[4] This moiety is a key feature in drugs like metronidazole (antibacterial and antiprotozoal) and has been explored in the development of anticancer agents.

The N-methoxy-N-methylamide, or Weinreb amide, functionality offers a synthetically versatile handle. It is relatively stable to many nucleophilic reagents yet can be smoothly converted to ketones or aldehydes upon reaction with organometallic reagents, providing a gateway to a wide range of further chemical modifications.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

This guide, therefore, posits that structural analogs of this compound represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. The confluence of the 2-aminobenzamide scaffold, the nitroaromatic pharmacophore, and the synthetic flexibility of the Weinreb amide provides a strong rationale for their synthesis and biological evaluation.

Synthesis of the Core Scaffold and its Analogs

A robust and efficient synthetic strategy is paramount for the exploration of any new chemical space. This section outlines a proposed synthetic pathway to the core molecule, this compound, and discusses strategies for analog generation.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached in two main stages: the preparation of the key intermediate, 2-amino-5-nitrobenzoic acid, followed by the formation of the Weinreb amide.

Several routes exist for the synthesis of this crucial precursor. A common and reliable method involves the nitration of 2-aminobenzoic acid (anthranilic acid). To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is often protected as an acetamide prior to the nitration step.

Reaction Scheme:

Caption: Proposed synthetic pathway to 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid

Step 1: Acetylation of Anthranilic Acid

-

In a round-bottom flask, dissolve anthranilic acid in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water to precipitate the N-acetylanthranilic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetylanthranilic Acid

-

In a flask cooled in an ice bath, slowly add N-acetylanthranilic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the 2-acetamido-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid

-

Reflux the 2-acetamido-5-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H2SO4) for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the 2-amino-5-nitrobenzoic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for purification.[6]

With 2-amino-5-nitrobenzoic acid in hand, the next step is the formation of the N-methoxy-N-methylamide. This is typically achieved by activating the carboxylic acid and then reacting it with N,O-dimethylhydroxylamine hydrochloride.

Reaction Scheme:

Caption: General scheme for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

-

Suspend 2-amino-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine).

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Strategies for Analog Library Generation

The modular nature of the proposed synthesis allows for the generation of diverse analog libraries by modifying different parts of the core scaffold.

-

Modification of the Amine: The 2-amino group can be alkylated or acylated to explore the impact of substitution at this position. This can be achieved before or after the Weinreb amide formation, depending on the desired final product and potential protecting group strategies.

-

Variation of the Aromatic Ring Substituents: The nitro group at the 5-position can be replaced with other electron-withdrawing or electron-donating groups to probe their influence on biological activity. This would require starting from different substituted anthranilic acids.

-

Modification of the Weinreb Amide: While the N-methoxy-N-methylamide is a versatile synthetic handle, it can be converted to a variety of ketones by reaction with different Grignard or organolithium reagents. These ketones can then be further functionalized, for example, by reduction to alcohols or conversion to oximes or hydrazones.

Biological Evaluation of Structural Analogs

Based on the known biological activities of 2-aminobenzamides and nitroaromatic compounds, the primary therapeutic areas for investigation of these novel analogs are oncology and infectious diseases. This section outlines key experimental workflows for the preliminary biological characterization of newly synthesized compounds.

Anticancer Activity

The potential of 2-aminobenzamide derivatives to act as HDAC inhibitors provides a strong rationale for evaluating their anticancer properties.[7][8]

Experimental Workflow:

Caption: A streamlined workflow for assessing the anticancer potential of the synthesized analogs.

Detailed Protocols:

3.1.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., a panel including leukemia, breast, and lung cancer lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

3.1.2. In Vitro HDAC Inhibition Assay

-

Assay Principle: Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that is deacetylated by HDAC enzymes, leading to a fluorescent signal.

-

Procedure:

-

Incubate recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, and 8 for class I selectivity) with the synthesized compounds at various concentrations.

-

Add the fluorogenic substrate and incubate to allow the enzymatic reaction to proceed.

-

Add a developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 values for each compound against the different HDAC isoforms.

Antimicrobial Activity

The presence of the nitroaromatic moiety suggests potential antimicrobial activity.[4]

Experimental Workflow:

Caption: A standard workflow for evaluating the antimicrobial efficacy of the synthesized compounds.

Detailed Protocol: Broth Microdilution Assay

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Structure-Activity Relationship (SAR) Analysis and Future Directions

The systematic generation and biological evaluation of analog libraries will enable the elucidation of key structure-activity relationships.

Key Questions to Address:

-

Role of the N-methoxy-N-methylamide: Is this group essential for activity, or does its conversion to other functionalities (e.g., ketones) enhance or diminish potency?

-

Influence of the Nitro Group: How does the electronic nature and position of substituents on the aromatic ring affect biological activity? Is the nitro group's electron-withdrawing character crucial, or can it be replaced by other groups with similar or different electronic properties?

-

Impact of Substitution at the 2-Amino Position: Does alkylation or acylation of the 2-amino group modulate activity and selectivity?

The data generated from these studies will guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds can then be advanced to more complex biological assays, including in vivo efficacy and toxicity studies.

Conclusion

The structural framework of this compound represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive roadmap for the synthesis of this core scaffold and its analogs, along with detailed protocols for their biological evaluation in the key areas of oncology and infectious diseases. The convergence of a privileged 2-aminobenzamide core, a bioactive nitroaromatic moiety, and a versatile synthetic handle in the form of a Weinreb amide underscores the significant potential of this compound class. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into this promising area of medicinal chemistry.

References

-

PubChem. (n.d.). 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

-

Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. (2018). European Journal of Pharmaceutical Sciences. [Link]

- Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

-

Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. (2015). Asian Journal of Chemistry. [Link]

-

Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. (2024). Blood. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

-

In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Examples of previously reported 2-aminobenzamides and their inhibitory... (n.d.). ResearchGate. Retrieved from [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

-

New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. (2010). Bioorganic & Medicinal Chemistry. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). ResearchGate. [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). ProQuest. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - ProQuest [proquest.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Abstract

Introduction and Molecular Structure

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a multi-functionalized aromatic compound. The presence of a Weinreb amide moiety (N-methoxy-N-methylamide) makes it a valuable synthetic intermediate, as these functional groups are known for their controlled reactivity towards organometallic reagents to form ketones.[1] The amino and nitro groups on the benzene ring significantly influence the molecule's electronic properties and reactivity, making spectroscopic analysis crucial for confirming its structure and purity.

A thorough spectroscopic analysis is indispensable for the unambiguous structural elucidation of novel compounds.[2] This guide will systematically explore the predicted spectroscopic signature of this compound, providing a detailed interpretation of its NMR, IR, and MS spectra.

Figure 2: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. [3]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 225.20 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 225.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). [4]The Weinreb amide can also undergo characteristic fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 225 | [M]⁺ |

| 179 | [M - NO₂]⁺ |

| 165 | [M - CON(OCH₃)CH₃]⁺ |

| 120 | [C₆H₄(NH₂)(NO₂)]⁺ |

| 60 | [CON(OCH₃)CH₃]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). [3] * Filter the solution if necessary to remove any particulate matter.

-

-

Instrument Setup:

-

Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI), mass range, and scan speed. [4]3. Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and employing the standardized experimental protocols outlined herein, researchers can confidently identify and characterize this molecule. The interplay of the amino, nitro, and Weinreb amide functionalities results in a unique spectroscopic fingerprint that is crucial for its application in synthetic chemistry and drug discovery.

References

Sources

The Synthetic Versatility and Latent Therapeutic Potential of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: A Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. This guide delves into the untapped potential of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a compound situated at the crossroads of versatile synthetic utility and promising, albeit underexplored, biological relevance. By dissecting its core structural features—the Weinreb amide, the nitroaromatic system, and the ortho-amino benzoic acid scaffold—we illuminate a path for its application in the generation of targeted compound libraries and as a key intermediate in the synthesis of complex bioactive molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Compound Overview and Physicochemical Properties

This compound is a yellow solid with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.20 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a Weinreb amide moiety.

| Property | Value | Source |

| CAS Number | 628300-35-6 | [1] |

| Molecular Formula | C₉H₁₁N₃O₄ | [1] |

| Molecular Weight | 225.20 | [1] |

| Appearance | Yellow Solid | [1][2] |

| Boiling Point | 484.5°C at 760 mmHg | [2] |

| Flash Point | 246.8°C | [2] |

| Density | 1.363 g/cm³ | [2] |

| Storage | 2-8°C Refrigerator | [1] |

The Strategic Advantage: The Weinreb Amide in Medicinal Chemistry

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone of modern organic synthesis, and its presence in the target molecule is of paramount importance.[3] Unlike more reactive acylating agents, the Weinreb amide offers a unique stability profile, allowing for the controlled formation of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[4][5] This reactivity is crucial in medicinal chemistry for the construction of complex molecular architectures.[4]

The synthetic utility of the Weinreb amide functionality is depicted in the following workflow:

Caption: Synthetic utility of the Weinreb amide in this compound.

The Bioactive Core: The Nitrobenzamide Scaffold

The presence of a nitro group on the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] Specifically, nitrobenzamide derivatives have shown promise as potent anti-inflammatory agents by inhibiting nitric oxide production.[8] Furthermore, certain nitrobenzamides have demonstrated significant antimycobacterial activity, highlighting their potential in developing new treatments for tuberculosis.[9]

The nitro group can also serve as a synthetic handle for further chemical modifications. For instance, it can be reduced to an amino group, which can then be functionalized to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acid Chloride Formation

-

To a solution of 2-amino-5-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude 2-amino-5-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) to neutralize the HCl.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

Based on its structural features, this compound can be envisioned as a versatile starting material for the synthesis of various classes of bioactive molecules.

Synthesis of Kinase Inhibitors

The 2-aminobenzamide scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket of the target kinase. The Weinreb amide functionality allows for the introduction of various ketone-containing side chains, which can be further modified to optimize binding affinity and selectivity.

Development of Novel Antibacterial Agents

Given the known antibacterial activity of nitroaromatic compounds, this compound could serve as a precursor for novel antibacterial agents.[7] The nitro group is often a key feature for the mechanism of action in such compounds. The rest of the molecule can be modified to improve potency, selectivity, and pharmacokinetic properties.

Generation of Compound Libraries for High-Throughput Screening

The synthetic accessibility and the presence of multiple functional groups make this compound an ideal starting point for the generation of diverse compound libraries. The amino group, the nitro group (via reduction), and the Weinreb amide can all be independently functionalized to create a wide array of structurally distinct molecules for high-throughput screening against various biological targets.

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely untapped, potential in the field of medicinal chemistry. Its true value lies in its role as a versatile and strategically designed building block. Future research should focus on exploring the derivatization of this compound and screening the resulting molecules for a wide range of biological activities. The insights provided in this guide are intended to catalyze such efforts, paving the way for the discovery of novel therapeutics.

References

-

2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem - NIH. [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem. [Link]

-

Chemical Name : this compound | Pharmaffiliates. [Link]

-

2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem - NIH. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. [Link]

-

Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Publications. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. [Link]

-

N-methoxy-n-methylamides as effective acylating agents - Penn State Research Database. [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 10. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: A Gateway to Heterocyclic Scaffolds

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile and strategically functionalized building blocks is insatiable. 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide emerges as a molecule of significant interest, embodying a unique convergence of reactive sites that can be selectively addressed to construct a diverse array of complex molecular architectures. Its structure, featuring a nucleophilic aniline, a robust Weinreb amide, and a readily reducible nitro group, offers a rich platform for the synthesis of various heterocyclic compounds, which are cornerstones of many pharmaceutical agents.[1][2] This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the amino and nitro groups on the aromatic ring sets the stage for the formation of crucial diamino intermediates, which are precursors to important heterocyclic systems like benzimidazoles.[3][4] Concurrently, the Weinreb amide functionality provides a controlled and predictable handle for carbon-carbon bond formation, elegantly avoiding the over-addition issues often encountered with more reactive carbonyl derivatives.[5] This unique combination of functionalities makes this compound a powerful tool for generating molecular diversity and accessing novel chemical space.

Core Synthetic Transformations and Applications

The synthetic utility of this compound can be broadly categorized into two primary transformations: the reduction of the nitro group to unveil a reactive diamine, and the utilization of the Weinreb amide for controlled elaboration. These pathways can be pursued independently or in concert to achieve a wide range of synthetic targets.

Reduction of the Nitro Group: Accessing Diamino Intermediates for Heterocycle Synthesis

A pivotal transformation of this compound is the selective reduction of the nitro moiety to an amine. This reaction is a gateway to a plethora of heterocyclic structures, as the resulting 2,5-diamino-N-methoxy-N-methylbenzamide is a valuable precursor for cyclization reactions.[6]

Causality Behind Method Selection: The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the Weinreb amide. While various methods exist for nitro group reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high efficiency.[2][7] Alternatively, metal-mediated reductions, such as with tin(II) chloride, offer a robust and cost-effective option, particularly when specialized hydrogenation equipment is unavailable.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2,5-Diamino-N-methoxy-N-methylbenzamide

This protocol details the clean and efficient reduction of the nitro group via catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard hydrogenation apparatus and laboratory glassware

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas (repeat this cycle 3-5 times).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,5-Diamino-N-methoxy-N-methylbenzamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Comparison of Nitro Reduction Methods

| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean, high yield, simple work-up | Requires specialized hydrogenation equipment |

| Metal-mediated Reduction | SnCl₂·2H₂O, HCl | 70-85% | Cost-effective, robust | Requires stoichiometric metal salts, more extensive work-up |

Application of the Diamino Intermediate: Synthesis of Benzimidazoles

The resulting 2,5-diamino-N-methoxy-N-methylbenzamide is a prime candidate for the synthesis of substituted benzimidazoles, a scaffold prevalent in medicinal chemistry.[3][8]

Caption: Workflow for Benzimidazole Synthesis.

Synthesis of 4(3H)-Quinazolinones via Intramolecular Cyclization

A notable application of 2-amino-N-methoxybenzamides is their conversion to 4(3H)-quinazolinones, a privileged scaffold in drug discovery.[9][10][11] This transformation can be achieved through a reaction with aldehydes, followed by an intramolecular cyclization. While the original literature may not use the exact 5-nitro substituted starting material, the methodology is adaptable.